tert-Butyl 2-((2-bromophenoxy)methyl)morpholine-4-carboxylate
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Overview
Description
tert-Butyl 2-((2-bromophenoxy)methyl)morpholine-4-carboxylate: is an organic compound with the molecular formula C16H22BrNO4 and a molecular weight of 372.25 g/mol . This compound is known for its unique structure, which includes a morpholine ring substituted with a tert-butyl ester and a bromophenoxy group. It is commonly used in pharmaceutical research and chemical synthesis due to its reactivity and stability .
Preparation Methods
The synthesis of tert-Butyl 2-((2-bromophenoxy)methyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with bromophenoxy compounds. One common method includes the use of tert-butyl 2-(bromomethyl)morpholine-4-carboxylate as a starting material, which is then reacted with 2-bromophenol under specific conditions to yield the desired product . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
tert-Butyl 2-((2-bromophenoxy)methyl)morpholine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 2-((2-bromophenoxy)methyl)morpholine-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 2-((2-bromophenoxy)methyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The bromophenoxy group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The morpholine ring and tert-butyl ester contribute to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
tert-Butyl 2-((2-bromophenoxy)methyl)morpholine-4-carboxylate can be compared with similar compounds such as:
- tert-Butyl 2-(bromomethyl)morpholine-4-carboxylate
- tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate
- tert-Butyl 2-oxomorpholine-4-carboxylate
These compounds share similar structural features but differ in their functional groups and reactivity. The presence of the bromophenoxy group in this compound makes it unique and suitable for specific applications in chemical synthesis and pharmaceutical research.
Properties
Molecular Formula |
C16H22BrNO4 |
---|---|
Molecular Weight |
372.25 g/mol |
IUPAC Name |
tert-butyl 2-[(2-bromophenoxy)methyl]morpholine-4-carboxylate |
InChI |
InChI=1S/C16H22BrNO4/c1-16(2,3)22-15(19)18-8-9-20-12(10-18)11-21-14-7-5-4-6-13(14)17/h4-7,12H,8-11H2,1-3H3 |
InChI Key |
FKOPBCVIXGOMGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)COC2=CC=CC=C2Br |
Origin of Product |
United States |
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